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molecular formula C10H11IO2 B8459328 2-[(4-Iodophenoxy)methyl]-2-methyloxirane

2-[(4-Iodophenoxy)methyl]-2-methyloxirane

Cat. No. B8459328
M. Wt: 290.10 g/mol
InChI Key: YDDGIPVCDBNEPJ-UHFFFAOYSA-N
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Patent
US08293734B2

Procedure details

A mixture of 4-iodophenol (2.00 g, 9.09 mmol), powdered K2CO3 (2.54 g, 18.4 mmol), NaI (364 mg, 2.43 mmol) and 2-(chloromethyl)-2-methyloxirane (97) (0.90 mL, 9.31 mmol) in anhydrous DMF (5 mL) was stirred in a sealed vial at 70° C. for 15 h. Further 2-(chloromethyl)-2-methyloxirane (97) (0.18 mL, 1.86 mmol) was added and the mixture was then stirred at 73° C. for 17 h. The cooled mixture was added to ice/aqueous NaHCO3 (100 mL) and extracted with Et2O (5×100 mL). The extracts were washed with water (100 mL) and then evaporated to dryness and the residue was chromatographed on silica gel. Elution with 0-15% CH2Cl2/petroleum ether firstly gave foreruns, and then further elution with 15-20% CH2Cl2/petroleum ether gave 2-[(4-iodophenoxy)methyl]-2-methyloxirane (96) (1.81 g, 69%) as a white solid: mp (CH2Cl2/pentane) 40-41° C.; 1H NMR (CDCl3) δ 7.55 (dt, J=9.0, 2.7 Hz, 2H), 6.70 (dt, J=9.0, 2.7 Hz, 2H), 4.01 (d, J=10.5 Hz, 1H), 3.90 (d, J=10.5 Hz, 1H), 2.85 (d, J=4.7 Hz, 1H), 2.72 (d, J=4.7 Hz, 1H), 1.47 (s, 3H). Anal. (C10H11IO2) C, H, N.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.54 g
Type
reactant
Reaction Step One
Name
Quantity
364 mg
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].[Na+].[I-].Cl[CH2:18][C:19]1([CH3:22])[CH2:21][O:20]1>CN(C=O)C>[I:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:18][C:19]2([CH3:22])[CH2:21][O:20]2)=[CH:4][CH:3]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Name
Quantity
2.54 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
364 mg
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
0.9 mL
Type
reactant
Smiles
ClCC1(OC1)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.18 mL
Type
reactant
Smiles
ClCC1(OC1)C
Step Three
Name
ice
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred in a sealed vial at 70° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was then stirred at 73° C. for 17 h
Duration
17 h
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (5×100 mL)
WASH
Type
WASH
Details
The extracts were washed with water (100 mL)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel
WASH
Type
WASH
Details
Elution with 0-15% CH2Cl2/petroleum ether firstly gave foreruns
WASH
Type
WASH
Details
further elution with 15-20% CH2Cl2/petroleum ether

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
IC1=CC=C(OCC2(OC2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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